1-Tosyl-5-vinyl-1H-indole
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Overview
Description
1-Tosyl-5-vinyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their wide range of biological activities and are used in various fields such as chemistry, biology, and medicine . The tosyl group in this compound provides stability and reactivity, making it a valuable compound for synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tosyl-5-vinyl-1H-indole can be synthesized through various methods. One common approach involves the reaction of 5-vinyl-1H-indole with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Tosyl-5-vinyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The tosyl group can be reduced to form the corresponding amine.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1-Tosyl-5-vinyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Tosyl-5-vinyl-1H-indole involves its interaction with various molecular targets and pathways. The tosyl group can enhance the compound’s reactivity, allowing it to interact with enzymes and receptors in biological systems. The vinyl group can participate in addition reactions, forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
1-Tosyl-1H-indole: Lacks the vinyl group, making it less reactive in certain types of reactions.
5-Vinyl-1H-indole: Lacks the tosyl group, making it less stable and less reactive in nucleophilic substitution reactions.
Uniqueness
1-Tosyl-5-vinyl-1H-indole is unique due to the presence of both the tosyl and vinyl groups, which provide a balance of stability and reactivity. This makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C17H15NO2S |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
5-ethenyl-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C17H15NO2S/c1-3-14-6-9-17-15(12-14)10-11-18(17)21(19,20)16-7-4-13(2)5-8-16/h3-12H,1H2,2H3 |
InChI Key |
XMLKQEYVDDZWBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C=C |
Origin of Product |
United States |
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